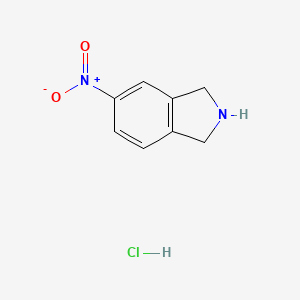

5-Nitroisoindoline hydrochloride

描述

Overview of Isoindoline (B1297411) Derivatives in Chemical Sciences

Isoindoline and its derivatives are heterocyclic compounds characterized by a fused benzene (B151609) and pyrrole (B145914) ring system. wikipedia.org While the parent compound, isoindoline, is not frequently encountered, its derivatives are found in various natural products and are significant in medicinal chemistry. wikipedia.orgsrce.hr

The study of isoindole and its reduced form, isoindoline, dates back over a century. nih.gov Early research focused on the synthesis and characterization of these novel heterocyclic structures. nih.gov The development of synthetic methodologies, such as those involving phthalaldehyde and various amines, allowed for the creation of a diverse range of substituted isoindolines. srce.hrorganic-chemistry.org A significant historical moment for a related class of compounds was the discovery of thalidomide (B1683933) in the late 1950s, which, despite its tragic history, spurred further investigation into the biological activities of phthalimide-based structures, which share a core isoindoline framework. nih.gov

The nitro group (—NO₂) is a strongly electron-withdrawing functional group that significantly influences the chemical properties of the isoindoline scaffold. wikipedia.org Its presence can impact the molecule's reactivity, making adjacent C-H bonds more acidic and affecting substitution patterns in aromatic systems. wikipedia.org In the broader context of organic chemistry, nitro groups are known to be key components in various synthetic transformations. nih.govsci-hub.se They can alter a compound's physical properties, such as boiling point and solubility, due to their polar nature. youtube.comlibretexts.org

The formation of a hydrochloride salt is a common strategy in medicinal and organic chemistry to improve the physicochemical properties of a compound. wikipedia.org Converting a free base, such as 5-nitroisoindoline (B1587923), into its hydrochloride salt generally enhances its water solubility and stability, leading to a longer shelf-life. wikipedia.orgnih.gov This salt form can also aid in the purification and crystallization of the compound. reddit.com The hydrochloride salt exists as a stable, often crystalline solid, which can be more readily handled and stored compared to the often less stable free base. nih.govresearchgate.net

Current Research Landscape of Nitroisoindoline Compounds

Current research continues to explore the synthesis and potential applications of nitroisoindoline compounds. The unique electronic properties conferred by the nitro group make these compounds interesting candidates for various chemical investigations.

Detailed research findings on the synthesis of 5-Nitroisoindoline hydrochloride are not extensively detailed in the provided search results. However, general synthetic routes to isoindoline derivatives often involve the cyclization of appropriate precursors. organic-chemistry.org For instance, methods like the intramolecular hydroamination of 2-alkenylarylethylamine derivatives have been reported for the synthesis of the isoindoline core. organic-chemistry.org

The characterization of this compound would typically involve a range of spectroscopic techniques to confirm its structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 400727-69-7 | sigmaaldrich.comchemicalbook.comlab-chemicals.combiosynth.com |

| Molecular Formula | C₈H₉ClN₂O₂ | lab-chemicals.combiosynth.com |

| Molecular Weight | 200.62 g/mol | sigmaaldrich.comlab-chemicals.combiosynth.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 96% | sigmaaldrich.comlab-chemicals.com |

| Storage | Sealed in dry, 2-8°C | sigmaaldrich.comlab-chemicals.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | ZUBXSPGLHKLBCF-UHFFFAOYSA-N | sigmaaldrich.com |

The applications of this compound in organic synthesis are primarily as a building block or intermediate. Its structure provides a scaffold that can be further modified to create more complex molecules. The presence of the nitro group allows for a variety of chemical transformations, such as reduction to an amine group, which can then be used in subsequent synthetic steps. youtube.com

Structure

3D Structure of Parent

属性

IUPAC Name |

5-nitro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;/h1-3,9H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBXSPGLHKLBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657852 | |

| Record name | 5-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400727-69-7 | |

| Record name | 5-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitroisoindoline Hydrochloride and Its Derivatives

Strategies for Isoindoline (B1297411) Core Synthesis

The construction of the foundational isoindoline ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability, scalability, and substituent tolerance.

Condensation Reactions

Condensation reactions represent a direct and versatile method for the formation of the isoindoline core. A prominent example involves the reaction of o-phthalaldehyde (B127526) with primary amines. This approach can be particularly useful for directly obtaining substituted isoindolin-1-ones, which are closely related to isoindolines.

A notable one-pot synthesis involves the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde to yield isoindolin-1-ones clockss.org. This method is advantageous for its use of readily available nitro compounds as a source of the nitrogen atom. The general procedure involves refluxing a mixture of the nitroarene, o-phthalaldehyde, indium powder, and acetic acid in toluene (B28343) clockss.org.

Another approach involves the reductive amination of o-phthalaldehyde. This method provides a pathway to N-substituted isoindolines under milder conditions. For instance, iron-catalyzed reductive aminations of nitroarenes with paraformaldehyde have been developed, showcasing the potential for using nitro compounds as precursors to the amine component in condensation reactions nih.gov.

The following table summarizes representative examples of condensation reactions for the synthesis of isoindoline derivatives.

| Amine/Nitroarene Component | Aldehyde Component | Catalyst/Reagent | Product | Yield (%) | Reference |

| Nitrobenzene | o-Phthalaldehyde | In/AcOH | 2-Phenylisoindolin-1-one | 85 | clockss.org |

| p-Toluidine | o-Phthalaldehyde | - | 2-(p-Tolyl)isoindolin-1-one | - | rsc.org |

| Benzylamine | o-Phthalaldehydic acid methyl ester | PPh₃ | 2-Benzylisoindolin-1-one | 92 | rsc.orgrsc.org |

Ring-Forming Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful strategy for constructing the isoindoline ring system with a high degree of stereocontrol. wikipedia.org This approach typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which can then be further manipulated to yield the final isoindoline structure.

The intramolecular Diels-Alder reaction has been successfully employed to construct the isoindolinone core. acs.orgacs.org This strategy involves a tethered diene and dienophile within the same molecule, which upon cyclization, forms the bicyclic isoindoline system. For example, a convergent route to the isoindolinone core of a dual phosphoinositide 3-kinases-γδ inhibitor was developed featuring a key intramolecular Diels-Alder aromatization sequence. acs.org

The intramolecular Mizoroki-Heck reaction is another powerful tool for the synthesis of heterocyclic systems, including isoindolines. wikipedia.orgchim.itorganicreactions.orgprinceton.edunih.gov This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a new carbon-carbon bond and construct the ring system. wikipedia.orgchim.itorganicreactions.orgprinceton.edunih.gov

The table below provides examples of ring-forming reactions utilized in the synthesis of isoindoline scaffolds.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Intramolecular Diels-Alder | Furan-tethered dienophile | Heat or Lewis Acid | Isoindolinone | acs.orgacs.org |

| Intramolecular Heck Reaction | o-Iodoacrylamides | Pd(0) catalyst, chiral ligand | Oxindoles (related to isoindolinones) | chim.it |

| [4+2] Cycloaddition | 2-Vinylpyrroles and maleimides | Thermal | Octahydropyrrolo[3,4-e]indoles | nih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions provide a common and effective pathway to the isoindoline core, often starting from appropriately substituted benzene (B151609) derivatives. A classic example is the Gabriel synthesis, which traditionally involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com While this method is primarily for amine synthesis, the initial N-alkylphthalimide is a direct precursor that can be reduced to an isoindoline.

A more direct approach to the isoindoline ring involves the intramolecular cyclization of precursors such as 2-(aminomethyl)benzyl halides. These reactions typically proceed via nucleophilic substitution, where the amino group displaces the halide to form the heterocyclic ring.

Introduction of the Nitro Group to the Isoindoline Moiety

The introduction of a nitro group onto the isoindoline ring is a key step in the synthesis of 5-nitroisoindoline (B1587923) hydrochloride. This is typically achieved through electrophilic aromatic substitution, specifically nitration.

Direct Nitration Procedures

Direct nitration of the isoindoline ring or its precursors is the most common method for introducing the nitro group. The regioselectivity of this reaction is crucial for obtaining the desired 5-nitro isomer. The directing effects of the substituents already present on the benzene ring and the nitrogen atom of the pyrrolidine (B122466) ring play a significant role in determining the position of nitration. nih.govlibretexts.orgyoutube.com

The nitration of o-xylene, a structurally similar hydrocarbon, with mixed acid (a mixture of nitric acid and sulfuric acid) typically yields a mixture of 3-nitro- and 4-nitro-o-xylene. researchgate.netnih.gov This provides some insight into the potential outcomes of nitrating the unsubstituted benzene ring of isoindoline.

A key precursor for 5-nitroisoindoline is 5-nitroindole (B16589), which can be prepared and subsequently reduced. The synthesis of 5-nitroindole can be achieved through the nitration of N-acetyl-2-sodium indoline (B122111) sulfonate. guidechem.com

The conditions for the nitration reaction must be carefully optimized to maximize the yield of the desired 5-nitro isomer and minimize the formation of byproducts. Key parameters that are often varied include the composition of the nitrating agent, reaction temperature, and reaction time.

The use of mixed acid (HNO₃/H₂SO₄) is a standard method for nitration. masterorganicchemistry.com The concentration of sulfuric acid influences the activity of the nitrating species, the nitronium ion (NO₂⁺). Continuous-flow nitration processes have been studied to optimize conditions for reactions such as the nitration of O-methylisouronium sulfate, providing valuable data on the effects of temperature, residence time, and reactant ratios. beilstein-journals.orgbeilstein-archives.orgnih.govbeilstein-archives.org While not directly on isoindoline, these studies demonstrate a systematic approach to optimizing nitration reactions. For example, in the continuous-flow nitration of O-methylisouronium sulfate, optimized conditions were found to be a sulfuric acid mass fraction of 94%, a reaction temperature of 40 °C, and a specific molar ratio of reactants. beilstein-journals.orgbeilstein-archives.orgnih.govbeilstein-archives.org

The following table presents data on the optimization of nitration conditions for a related substrate, o-xylene, which can inform the approach for isoindoline nitration.

| Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Major Products | Isomer Ratio (4-nitro:3-nitro) | Reference |

| HNO₃/H₂SO₄ | - | 15-20 | 4-Nitro-o-xylene, 3-Nitro-o-xylene | ~1:1.2 | nih.gov |

| NO₂/O₂ | BiCl₃-SA | 35 | 4-Nitro-o-xylene, 3-Nitro-o-xylene | ~2.1:1 | researchgate.net |

| 70% HNO₃ | H-beta zeolite | 70 | 4-Nitro-o-xylene, 3-Nitro-o-xylene | ~1.7:1 | iitm.ac.in |

Once the 5-nitroisoindoline base is synthesized, it can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, a standard procedure in pharmaceutical chemistry to enhance stability and solubility.

Regioselectivity in Nitro Group Introduction

The synthesis of 5-nitroisoindoline relies on the nitration of an isoindoline precursor or the use of a pre-nitrated starting material. The position of the nitro group is critical and is governed by the principles of electrophilic aromatic substitution (EAS). The isoindoline scaffold contains a benzene ring fused to a dihydropyrrole ring. The nitrogen atom of the fused heterocyclic ring acts as a powerful activating group, donating its lone-pair electron density into the aromatic system.

This electron donation increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). According to resonance theory, the increased electron density is concentrated at the positions ortho and para to the point of ring fusion. In the isoindoline system, the C4 position is analogous to the ortho position, and the C5 position is analogous to the para position.

Generally, activating groups that donate electrons via resonance are known as ortho, para-directors. molbase.comnih.gov The reaction intermediate, a carbocation known as the sigma-complex or arenium ion, is most stabilized when the electrophile adds to the ortho or para positions. nih.govnih.gov In the case of isoindoline, substitution at the C5 (para) position is strongly favored over the C4 (ortho) position. This preference is attributed to a combination of electronic and steric factors, with the para position being less sterically hindered and leading to a more stable carbocation intermediate. Therefore, the direct nitration of isoindoline or reactions utilizing precursors designed to form the isoindoline ring on a nitrated benzene ring selectively yield the 5-nitro isomer.

| Directing Group Effect on Benzene Ring | |

| Substituent Type | Directing Influence |

| Activating Groups (-NHR, -OR, -Alkyl) | Ortho, Para |

| Deactivating Groups (-NO₂, -CN, -C=O) | Meta |

| Halogens (-F, -Cl, -Br, -I) | Ortho, Para (but deactivating) |

Synthesis from Nitrophthalic Anhydrides

A primary and versatile route to 5-nitroisoindoline derivatives begins with 4-nitrophthalic anhydride (B1165640). This commercially available starting material already contains the nitro group at the desired position for the final product. The general synthetic strategy involves a condensation reaction between 4-nitrophthalic anhydride and a primary amine, which forms a 5-nitrophthalimide intermediate. This intermediate is then subjected to a reduction reaction to convert the two imide carbonyl groups into methylene (B1212753) groups, thus forming the final 5-nitroisoindoline ring system.

A significant application of this methodology is in the synthesis of precursors for immunomodulatory drugs. In this context, 4-nitrophthalic anhydride is reacted with α-aminoglutarimide hydrochloride (also known as 3-aminopiperidine-2,6-dione (B110489) hydrochloride).

The reaction is a condensation that forms 2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione. 1stsci.compharmaffiliates.com This process typically involves heating the two reactants in a high-boiling polar solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF). A base, commonly sodium acetate (B1210297) or triethylamine, is added to neutralize the hydrochloride salt of the amine, liberating the free amine to act as a nucleophile. The nucleophilic primary amine attacks the electrophilic carbonyl carbons of the anhydride, leading to ring-opening followed by a dehydration-driven ring-closure to form the stable imide product.

The coupling of 4-nitrophthalic anhydride with various aromatic amines is a common method for generating a library of N-aryl-5-nitrophthalimide derivatives. Traditionally, these condensation reactions are performed by heating the anhydride and the aniline (B41778) derivative, often without a solvent or in a high-boiling solvent under harsh conditions. pharmaffiliates.comacs.org More modern approaches utilize catalysts to facilitate the reaction under milder conditions. nih.gov The resulting N-aryl-5-nitroisoindoline-1,3-diones are stable, crystalline solids that can be isolated and purified before any subsequent reduction of the imide and nitro functionalities if desired.

Formation of the Hydrochloride Salt

The free base form of 5-nitroisoindoline is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. The formation of the hydrochloride salt is a standard acid-base reaction. A typical laboratory procedure involves dissolving the purified 5-nitroisoindoline free base in a suitable organic solvent. Protic solvents like isopropanol (B130326) or ethanol (B145695) can be used, as can aprotic solvents like ethyl acetate, acetonitrile, or acetone.

To this solution, hydrochloric acid is added. The HCl can be in the form of a concentrated aqueous solution, a solution in an organic solvent (e.g., HCl in diethyl ether or isopropanol), or as gaseous hydrogen chloride bubbled through the solution. The protonation of the basic secondary amine of the isoindoline ring by HCl leads to the formation of the ammonium (B1175870) chloride salt. The resulting 5-nitroisoindoline hydrochloride, being less soluble in the organic solvent than its free base counterpart, precipitates out of the solution. The crystalline salt is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried.

Purification and Isolation Techniques in Synthesis

Throughout the synthesis of this compound and its intermediates, purification and isolation are critical steps to ensure the chemical integrity of the final product. The primary methods for isolation after a reaction step include filtration to collect a solid precipitate, followed by washing the solid with an appropriate solvent to remove soluble impurities. If the desired product is in the solution phase, an extraction is performed using immiscible solvents to separate the product from unwanted materials, followed by evaporation of the solvent.

Recrystallization Methods

Recrystallization is the most powerful technique for purifying the crude solid products obtained during the synthesis, such as the final hydrochloride salt or its precursors. The method relies on the difference in solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

A common recrystallization procedure involves dissolving the crude solid in a minimum amount of a suitable hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. For compounds like substituted isoindoline salts, polar solvents such as methanol (B129727) or ethanol are often effective. After the compound is fully dissolved, the solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

Chromatographic Separations

The purification of this compound and related compounds from reaction mixtures often employs various chromatographic methods. The choice of method depends on the scale of the synthesis and the nature of the impurities present. Column chromatography is typically used for preparative scale purification, while thin-layer chromatography is a rapid and effective tool for monitoring reaction progress and confirming the purity of the final product.

Column chromatography is a cornerstone technique for the purification of synthesized organic compounds, including nitro-substituted heterocyclic compounds like this compound. This method involves packing a glass column with a solid adsorbent, the stationary phase, through which a solution of the crude product in a solvent, the mobile phase, is passed. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase; less polar compounds typically travel through the column faster than more polar compounds.

A common stationary phase for the purification of nitroaromatic compounds is silica (B1680970) gel . The mobile phase, or eluent, is often a mixture of a non-polar solvent and a more polar solvent. A gradient of increasing polarity is frequently employed to elute compounds with varying polarities from the column. For instance, a common solvent system is a mixture of hexane and ethyl acetate . uchicago.edu The process generally begins with a lower polarity mixture (higher percentage of hexane) to elute non-polar impurities, and the polarity is gradually increased by adding more ethyl acetate to elute the desired, more polar product.

In the context of purifying compounds with similar functionalities, research has demonstrated the utility of flash column chromatography on silica gel. For example, a related nitro-containing compound was purified using a mobile phase of hexane/ethyl acetate (8:1). uchicago.edu The careful selection of the eluent system is critical for achieving optimal separation. The process of packing the column and loading the sample are also crucial steps to ensure high-resolution separation. researchgate.net

Table 1: Representative Column Chromatography Parameters for Nitro-Aromatic Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 100-200 or 200-400 mesh) uchicago.eduresearchgate.net |

| Mobile Phase | Hexane/Ethyl Acetate gradient uchicago.edu |

| Loading Technique | The crude product can be dissolved in a minimum amount of the mobile phase or adsorbed onto a small amount of silica gel before being loaded onto the column. researchgate.net |

| Elution | Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product. |

Thin-layer chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used extensively to assess the purity of synthesized compounds such as this compound. researchgate.netpsu.edu It is also invaluable for monitoring the progress of a chemical reaction by visualizing the consumption of starting materials and the formation of products over time.

The technique involves spotting a small amount of the sample onto a thin layer of adsorbent material, typically silica gel G or alumina, coated on a flat carrier such as a glass plate or aluminum foil. sigmaaldrich.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and as it passes the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

The position of a compound on the developed chromatogram is characterized by its retardation factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. 182.160.97 A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. psu.edu For compounds that are not colored, visualization is often achieved by using a stationary phase impregnated with a fluorescent indicator and viewing the plate under UV light (typically at 254 nm), where UV-active compounds appear as dark spots. 182.160.97

For nitroaromatic compounds, various mobile phases have been employed. A study on certain nitro compounds utilized a mixture of benzene/petroleum ether/methanol in ratios of 40:30:5 and 40:50:10. commonorganicchemistry.com For a compound with functionalities related to 5-Nitroisoindoline, an Rf value of 0.6 was reported using a mobile phase of hexane/ethyl acetate (4:1). uchicago.edu

Table 2: General Parameters for TLC Purity Confirmation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G plates, often with a fluorescent indicator (F254). sigmaaldrich.com |

| Mobile Phase | A solvent system of appropriate polarity, such as hexane/ethyl acetate or chloroform/methanol mixtures, is chosen to achieve good separation (Rf values ideally between 0.2 and 0.8). uchicago.edujocpr.com |

| Sample Application | A dilute solution of the compound is spotted onto the baseline of the TLC plate. |

| Development | The plate is developed in a closed chamber saturated with the mobile phase vapor. |

| Visualization | UV lamp (254 nm), iodine vapor, or specific staining reagents. 182.160.97 |

| Purity Indication | A single spot indicates a high degree of purity. psu.edu |

Chemical Reactivity and Derivatization Studies

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the entire isoindoline (B1297411) ring system. Its presence deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic reactions. The nitro group itself is the primary site for reductive transformations.

Reduction to Amino-Isoindoline Derivatives

The conversion of the nitro group to an amino group is a key transformation, yielding 5-aminoisoindoline derivatives. These amino compounds are crucial precursors for a wide range of further functionalizations, including the synthesis of pharmacologically active agents. This reduction can be achieved through various methods, most notably catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its efficiency and clean reaction profiles. This process involves the use of hydrogen gas in the presence of a metal catalyst. For derivatives of 5-nitroisoindoline (B1587923), palladium on carbon (Pd/C) is a commonly used catalyst.

One notable example is the reduction of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline. In this reaction, the nitro compound is hydrogenated using a 10% Pd/C catalyst in a 1,4-dioxane solvent at a pressure of 50 psi. The reaction proceeds over several hours to yield the corresponding 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline with a high yield of 69%. google.com This transformation is a critical step in the synthesis of certain immunomodulatory drugs.

The general conditions for catalytic hydrogenation of aromatic nitro compounds can vary, but they typically involve a noble metal catalyst and a source of hydrogen. google.com The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline | 10% Pd/C | 1,4-Dioxane | 50 psi H₂, 6.5 hours | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | 69% | google.com |

Aminophthalimides are an important class of compounds derived from the reduction of nitrophthalimides. The synthesis of 5-aminophthalimide from 4-nitrophthalimide (a related compound to 5-nitroisoindoline-1,3-dione) can be achieved using chemical reducing agents like iron powder in an acidic medium. google.com This method provides an alternative to catalytic hydrogenation and is often favored in industrial settings due to the low cost of the reagents. google.com

The process involves suspending the 4-nitrophthalimide in water and using iron powder as the reducing agent under acidic catalysis. The reaction produces 5-aminophthalimide and iron oxide sludge. The desired product is then extracted using a suitable solvent, such as a strong acid aqueous solution, from which it can be precipitated. google.com

| Starting Material | Reducing Agent | Medium | Key Process | Product | Reference |

|---|---|---|---|---|---|

| 4-Nitrophthalimide | Iron Powder | Acidic Aqueous Solution | Reduction followed by extraction | 5-Aminophthalimide | google.com |

Influence on Ring Systems

The nitro group exerts a powerful electron-withdrawing effect on the isoindoline ring system, impacting its chemical properties significantly. This influence is a combination of both inductive and resonance effects. researchgate.netresearchgate.netnih.gov The strong deactivating nature of the nitro group reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution.

Conversely, this reduced electron density makes the aromatic ring more vulnerable to nucleophilic attack. nih.gov The nitro group can stabilize the negative charge of intermediate structures (Meisenheimer complexes) formed during nucleophilic aromatic substitution, thereby facilitating such reactions. This property is particularly relevant for positions ortho and para to the nitro group. The nitro group activates the scaffold for nucleophilic attack at positions vicinal to it. nih.gov

Reactions at the Isoindoline Nitrogen Atom

The secondary amine nitrogen atom in the five-membered ring of the isoindoline core is a nucleophilic center and is readily susceptible to substitution reactions.

N-Substitution Reactions

The nitrogen atom of the isoindoline ring can be functionalized through various N-substitution reactions. These reactions are fundamental to building a diverse library of isoindoline derivatives. For instance, in the synthesis of isoindolinones, which are structurally related to isoindolines, the nitrogen atom can be substituted with various groups.

One common strategy involves the reaction of a suitable isoindoline precursor with an alkylating or acylating agent. For example, the synthesis of N-substituted isoindoline-1,3-dione derivatives has been demonstrated, showcasing the reactivity of the nitrogen atom. nih.govrsc.org In a specific instance, 2-butyl-5-nitroisoindoline-1,3-dione was synthesized with an 81% yield. rsc.org While this example starts from a dione, it illustrates the principle of substitution on the isoindoline nitrogen.

Another approach involves the direct alkylation of carbanions derived from isoindolinones that have a chiral auxiliary group on the nitrogen atom, which is an effective method for creating 3-substituted isoindolinones. acs.org These examples, while not starting directly from 5-nitroisoindoline hydrochloride, demonstrate the general reactivity of the isoindoline nitrogen towards substitution, a reaction pathway that is applicable to the 5-nitroisoindoline scaffold for the creation of diverse derivatives.

| Reactant | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione precursor | Alkylating/Acylating agents | N-Substituted Isoindoline-1,3-diones | Demonstrates nucleophilicity of the nitrogen atom. | nih.govrsc.org |

| N-tert-butylsulfinyl-isoindolinones | Alkylating agents | 3-Substituted Isoindolinones | Effective for asymmetric synthesis. | acs.org |

Formation of Nitroxide Derivatives

A significant area of study for isoindoline compounds involves their conversion to stable nitroxide radicals. These derivatives are valuable as spin probes and antioxidants. The general strategy to form an isoindoline-based nitroxide from a 5-nitro precursor involves reduction of the nitro group to an amine, followed by oxidation of the resulting secondary amine of the isoindoline ring.

The synthesis of isoindoline nitroxides typically proceeds through the oxidation of the corresponding secondary amine precursor. While direct oxidation of 5-nitroisoindoline would be challenging, the more common pathway involves the reduction of the nitro group to an amine, yielding 5-aminoisoindoline. This intermediate can then be N-alkylated and subsequently oxidized to the corresponding nitroxide.

For instance, the synthesis of 5-amino-1,1,3,3-tetamethylisoindolin-2-yloxyl is achieved through the reduction of the nitro group of 1,1,3,3-tetramethyl-5-nitroisoindoline-2-yloxyl. This reduction is typically carried out using catalytic hydrogenation, for example, with palladium on carbon (Pd/C) in a hydrogen environment. The resulting hydroxylamine is then re-oxidized to the stable nitroxide radical.

To enhance the utility of isoindoline nitroxides in biological systems, efforts have been made to synthesize water-soluble derivatives. This is often achieved by introducing hydrophilic functional groups onto the aromatic ring. One notable example is the synthesis of 5-carboxy-1,1,3,3-tetraethylisoindolin-2-yloxyl. The synthetic route to this compound involves the lithiation of a bromo-amino-tetraethylisoindoline precursor, followed by reaction with carbon dioxide to introduce the carboxylic acid group. Subsequent oxidation of the isoindoline nitrogen with hydrogen peroxide in the presence of a tungstate catalyst yields the desired water-soluble nitroxide.

Reactions at Other Positions of the Isoindoline Ring

Beyond the formation of nitroxides, the isoindoline ring system of 5-nitroisoindoline can undergo other chemical modifications, primarily involving the aromatic ring.

Functionalization of Aromatic Ring

The aromatic ring of the isoindoline core is amenable to various functionalization reactions. For example, the aromatic ring of tetramethylisoindolines can undergo dibromination. Another approach to functionalization is the oxidation of alkyl groups attached to the aromatic ring to form carboxylic acids. Furthermore, the nitro group itself can be a handle for further modifications, such as reduction to an amine, which can then participate in a wide range of reactions, including amide bond formation. For example, the amino group of a reduced nitroisoindoline derivative can be coupled with various carboxylic acid-containing nitroxides to form amide derivatives.

Ring Opening Reactions

Information regarding the ring-opening reactions specifically for this compound is not extensively documented in the reviewed literature. While isoindoline derivatives can, under certain harsh conditions, undergo ring cleavage, this does not appear to be a commonly employed synthetic strategy for this particular compound.

Derivatives and Analogues of 5-Nitroisoindoline

A variety of derivatives and analogues of 5-nitroisoindoline have been synthesized to explore their chemical and biological properties. These modifications often target the nitro group or the isoindoline nitrogen.

| Compound Name | Modification from 5-Nitroisoindoline | Reference |

| 5-Amino-1,1,3,3-tetamethylisoindolin-2-yloxyl | Reduction of nitro group to amine and formation of a tetramethyl-substituted nitroxide. | |

| 5-Carboxy-1,1,3,3-tetraethylisoindolin-2-yloxyl | Replacement of the nitro group with a carboxylic acid and formation of a tetraethyl-substituted nitroxide. | |

| 5-amino-6-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl | Introduction of a carboxylic acid group at the 6-position and reduction of the nitro group to an amine, with formation of a tetramethyl-substituted nitroxide. | qut.edu.au |

| 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione | N-substitution with a 2,6-dioxopiperidin-3-yl group and oxidation of the isoindoline to an isoindoline-1,3-dione. | |

| 5-Nitroisoindoline-1,3-dione (4-Nitrophthalimide) | Oxidation of the isoindoline to an isoindoline-1,3-dione. | |

| 2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione | N-substitution with a hydroxymethyl group and oxidation of the isoindoline to an isoindoline-1,3-dione. | |

| N-Benzyl-5-nitroisoindoline | N-substitution with a benzyl group. | |

| 5-Amino-2-(sec-butyl)isoindoline-1,3-dione | N-substitution with a sec-butyl group, reduction of the nitro group to an amine, and oxidation of the isoindoline to an isoindoline-1,3-dione. |

Isoindoline-1,3-dione Analogues

The synthesis of isoindoline-1,3-dione analogues, also known as phthalimides, from this compound typically involves the oxidation of the isoindoline ring. This transformation converts the saturated five-membered ring of the isoindoline into the dicarbonyl-containing ring of the phthalimide (B116566). The presence of the nitro group at the 5-position influences the reactivity of the aromatic ring and can be carried through the synthetic sequence to yield 5-nitroisoindoline-1,3-dione.

Further derivatization of the resulting 5-nitroisoindoline-1,3-dione can be achieved through N-substitution reactions. The acidic proton of the imide nitrogen can be removed by a base, and the resulting nucleophile can react with various electrophiles to introduce a wide range of substituents at the nitrogen atom. This method allows for the synthesis of a diverse library of N-substituted 5-nitroisoindoline-1,3-dione analogues.

For instance, reaction with alkyl halides, acyl chlorides, or other electrophilic reagents can be employed to introduce alkyl, acyl, or other functional groups at the nitrogen atom. These reactions are fundamental in medicinal chemistry for the preparation of compounds with potential biological activities.

Table 1: Examples of N-Substituted Isoindoline-1,3-dione Analogues

| Substituent (R) | Reagent |

| Alkyl | Alkyl halide (e.g., CH₃I) |

| Acyl | Acyl chloride (e.g., CH₃COCl) |

| Aryl | Aryl halide (e.g., C₆H₅Br) with a suitable catalyst |

Substituted Isoindolines (e.g., Alkyl, Halogen, etc.)

Substitution reactions on the 5-nitroisoindoline core can be directed at either the nitrogen atom of the heterocyclic ring or the aromatic ring.

N-Substitution: The secondary amine of the isoindoline ring is nucleophilic and readily undergoes reactions with electrophiles. Alkylation can be achieved using alkyl halides, leading to N-alkyl-5-nitroisoindolines. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The choice of the alkylating agent allows for the introduction of a variety of alkyl groups, from simple methyl and ethyl groups to more complex side chains.

Aromatic Ring Substitution: The nitro group is a meta-directing deactivator for electrophilic aromatic substitution. However, under forcing conditions, further substitution on the aromatic ring can be achieved. For example, halogenation reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom onto the aromatic ring, likely at a position meta to the nitro group. The precise regioselectivity of these reactions would depend on the specific reaction conditions and the steric and electronic influences of the isoindoline ring.

Table 2: Examples of Substituted Isoindolines

| Position of Substitution | Type of Substitution | Reagent(s) |

| N-position | Alkylation | Alkyl halide (e.g., R-X) + Base |

| Aromatic Ring | Halogenation | N-halosuccinimide (NXS) |

Fused Ring Systems Incorporating Nitroisoindoline Moiety

The 5-nitroisoindoline scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings by leveraging the reactivity of both the isoindoline nitrogen and the aromatic ring.

One common strategy involves the reaction of the isoindoline nitrogen with bifunctional electrophiles. For example, reaction with a molecule containing two electrophilic centers can lead to the formation of a new ring fused to the isoindoline core.

Another approach involves intramolecular cyclization reactions. If a suitable functional group is introduced onto the N-substituent of the isoindoline, it can be made to react with the aromatic ring to form a new fused ring. For instance, an N-alkyl chain with a terminal electrophilic or nucleophilic group could potentially undergo an intramolecular reaction to form a polycyclic system. The nitro group would influence the position of such intramolecular cyclizations on the aromatic ring.

The construction of these fused ring systems is a powerful strategy for generating novel chemical entities with potential applications in materials science and medicinal chemistry.

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-Nitroisoindoline (B1587923) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its molecular framework.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is a primary method for determining the arrangement of hydrogen atoms within a molecule. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum provide a detailed map of the proton environments.

In the case of 5-Nitroisoindoline hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The specific splitting patterns of these aromatic protons can help confirm the substitution pattern on the benzene (B151609) ring. The protons of the two methylene (B1212753) (CH₂) groups in the isoindoline (B1297411) ring system are expected to appear in the upfield region, typically between 4.0 and 5.0 ppm. The signal from the amine proton (NH) can be broad and its chemical shift can vary depending on the solvent and concentration.

Detailed research findings on a related compound, 1,1,3,3-Tetraethyl-5-nitroisoindoline, showed the amine proton was located in a difference Fourier map. researchgate.net

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments.

For this compound, the ¹³C NMR spectrum would display signals corresponding to the eight carbon atoms in its structure. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. The carbons of the aromatic ring would appear in the downfield region, typically between 120 and 150 ppm. The carbon atom attached to the nitro group would be expected at the lower end of this range due to the strong electron-withdrawing nature of the nitro group. The two methylene carbons of the isoindoline ring would be found in the aliphatic region, generally between 40 and 60 ppm.

The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. libretexts.org This simplification is crucial for accurately counting the number of different carbon environments in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-H | 120 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

| Methylene C (CH₂) | 40 - 60 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule by comparing the experimentally measured mass to the calculated exact masses of possible molecular formulas. For this compound (C₈H₉ClN₂O₂), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. researchgate.netnih.govnih.govchrom-china.comub.edu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, causing both ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure.

For this compound, the EI-MS spectrum would likely show a molecular ion peak (M⁺) corresponding to the mass of the neutral 5-nitroisoindoline molecule, as the hydrochloride salt would likely dissociate in the ion source. In addition to the molecular ion, characteristic fragment ions would be observed. These fragments would arise from the cleavage of bonds within the isoindoline ring system and the loss of the nitro group (NO₂). Analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure. For instance, the mass spectrum of the related compound 5-nitro-1H-isoindole-1,3(2H)-dione shows a clear molecular ion peak. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amine group.

Aromatic C-H stretch: Peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks typically appearing just below 3000 cm⁻¹.

N-O stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

The presence and specific positions of these absorption bands in the IR spectrum provide strong evidence for the presence of the nitro group, the aromatic ring, and the amine and methylene groups within the this compound structure.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, with the chemical formula C₈H₉ClN₂O₂, the analysis measures the percentage of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are compared against the theoretically calculated percentages to assess the purity of the sample.

Research findings have reported elemental analysis data for a compound corresponding to the molecular formula of this compound. The results show a close correlation between the found and calculated values, confirming the elemental composition. unam.mx

| Element | Theoretical % | Found % |

| Carbon (C) | 47.89 | 47.86 |

| Hydrogen (H) | 4.52 | 4.80 |

| Nitrogen (N) | 13.96 | 13.92 |

| Table 1: Elemental analysis data for C₈H₉ClN₂O₂. unam.mx |

X-ray Crystallography for Solid-State Structure

Without a solved crystal structure, a definitive analysis of the crystal packing and specific intermolecular interactions for this compound is not possible. Such an analysis would typically describe how individual molecules are arranged in the crystal lattice and detail the nature of non-covalent interactions, such as hydrogen bonding (e.g., N-H···Cl) and potential π–π stacking, which govern the supramolecular architecture.

A crystallographic study would also reveal crucial details about the molecule's internal geometry, such as the planarity of the benzene ring and the conformation of the five-membered pyrrolidine (B122466) ring. The dihedral angle between the plane of the benzene ring and the nitro group, as well as the puckering parameters of the isoindoline system, are important structural descriptors that remain undetermined in the absence of X-ray diffraction data.

Computational Chemistry and Modeling Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as a derivative of 5-Nitroisoindoline (B1587923), might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity of the ligand, which is quantified by a scoring function. nih.govscispace.com

In studies involving isoindoline-1,3-dione derivatives, molecular docking simulations have been used to identify potential inhibitors for various enzymes. For instance, docking studies have shown that these compounds can have a strong binding affinity towards targets like Enoyl‐ACP reductase, with predicted binding affinities as low as -8.6 kcal/mol. scispace.com The primary forces driving these interactions are often a combination of van der Waals forces, hydrophobic interactions, and hydrogen bonding. scispace.com The nitro group, a key feature of 5-Nitroisoindoline, can be crucial for bioactivity, particularly when positioned at the meta position of an associated aryl ring. scispace.com

The insights from molecular docking are critical for rational drug design, as they help in modifying molecular structures to enhance binding affinity and selectivity for a specific target. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. drugdesign.orgcollaborativedrug.com The goal is to identify the chemical groups (pharmacophores) responsible for the therapeutic effect and to understand how modifications to the structure affect this activity. collaborativedrug.comnih.gov

For compounds related to the isoindoline (B1297411) scaffold, SAR studies have revealed key structural features that influence their biological profiles. For example, in a series of 2-substituted N-piperidinyl indoles, the substitution pattern on the indole (B1671886) moiety was found to significantly affect their intrinsic activity and receptor selectivity. nih.gov Similarly, for derivatives of YC-1, an indazole derivative, SAR studies have guided the optimization of its activity as a soluble guanylate cyclase (sGC) stimulator. nih.gov These studies often involve synthesizing a library of related compounds and evaluating their biological effects, which can then be rationalized through computational models. researchgate.net

The general principle of SAR is that structurally similar compounds are likely to exhibit similar physical and biological properties. collaborativedrug.com This relationship allows for the prediction of the biological effects of new chemical entities based on existing data. collaborativedrug.com

Prediction of Binding Modes

Predicting the binding mode of a ligand within a target's active site is a crucial step in understanding its mechanism of action. rsc.org Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are employed to generate and evaluate various possible binding orientations. nih.govnih.gov

For a given ligand, docking algorithms can produce multiple potential binding modes, which are then ranked based on scoring functions. nih.gov To further refine these predictions and assess the stability of the predicted poses, MD simulations are often performed. mdpi.com A stable binding mode is typically characterized by a low root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. nih.gov

Force Field Minimization and Conformation Analysis

Force fields are empirical energy functions used in molecular mechanics to calculate the potential energy of a system of atoms. nih.gov Force field minimization is a computational process that adjusts the geometry of a molecule to find its lowest energy conformation. researchgate.net This is a critical aspect of conformational analysis, which aims to identify the full range of shapes a molecule can adopt. researchgate.netbath.ac.uk

The binding affinity of a drug-like molecule is influenced by the energy of its bioactive conformation. If this conformation is significantly higher in energy than the global minimum energy conformation, the molecule is less likely to bind to its target. nih.gov Therefore, determining the global minimum energy conformation and the conformational penalties for binding is essential for predicting binding affinities. nih.gov

Various force fields, such as MM2, MM3, and MMFF94, are commonly used for conformational analysis. researchgate.netbath.ac.uk However, for charged or highly polar molecules, standard force fields can sometimes exaggerate intramolecular electrostatic interactions, leading to inaccurate conformational energies. nih.gov In such cases, modified force fields or methods that account for solvent effects are necessary to obtain reliable results. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations (Implicit)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a widely used tool in chemistry for calculating a variety of molecular properties, including molecular and electronic structures, reactivity, and vibrational spectra. nih.govrsc.org

DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying a wide range of chemical systems. nih.gov In the context of drug design, DFT can be used to determine reactivity descriptors such as chemical potential, hardness, and electrophilicity, which provide insights into how a molecule will interact with its environment. rsc.orgmdpi.com The molecular electrostatic potential surface (MESP) can also be calculated to identify the most reactive sites within a molecule. mdpi.com

For isoindoline-1,3-dione derivatives, DFT studies have been employed to understand their electronic properties and reactivity as potential antimycobacterial agents. nih.gov These calculations can complement experimental data and provide a deeper understanding of the structure-property relationships at a quantum level. nih.govfrontiersin.org

Pharmacophore Modeling (Implicit)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Pharmacophore models can be developed using two main approaches: ligand-based and structure-based. Ligand-based methods derive a pharmacophore from a set of active molecules, assuming they all bind to the same target in a similar manner. nih.gov Structure-based methods, on the other hand, derive the pharmacophore from the interactions observed in the crystal structure of a ligand-target complex. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for new molecules that match the required features, thus identifying potential new hits for drug discovery. nih.gov This approach is particularly valuable when the three-dimensional structure of the target is unknown. nih.gov

Advanced Research Applications of 5 Nitroisoindoline Hydrochloride

Medicinal Chemistry and Drug Discovery

The versatile structure of the isoindoline (B1297411) core has made it a privileged scaffold in medicinal chemistry. jmchemsci.commdpi.com Its derivatives have been investigated for a wide range of therapeutic applications, including as psycho-stimulants, analgesics, anti-inflammatory agents, and antihypertensives. doaj.org The incorporation of a nitro group can further enhance the biological activity, leading to the exploration of compounds like 5-Nitroisoindoline (B1587923) hydrochloride in various drug discovery programs.

Anticancer Activity and Chemotherapeutic Potential of Isoindoline Derivatives

Isoindoline derivatives have shown considerable promise as potential anticancer agents. doaj.orgnih.gov Research has demonstrated that these compounds can exhibit antiproliferative properties against various cancer cell lines. nih.gov

Certain isoindole-1,3-dione derivatives have been evaluated for their cytotoxic effects on HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines. nih.gov Notably, some of these derivatives displayed significant inhibitory activity, with specific compounds showing higher efficacy than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) against the A549 cell line. nih.gov The anticancer activity of these compounds appears to be dose-dependent. nih.gov

Further studies have identified certain isoindole derivatives as potentially valuable agents for treating cervical and glioma cancers due to their ability to induce cell death in cancer cells while having a lower cytotoxic impact on healthy cells. nih.gov The mechanism of action for some of these derivatives is thought to involve the induction of specific signaling apoptotic pathways in tumor cells. nih.gov The presence of different functional groups on the isoindoline skeleton, such as azide (B81097) and silyl (B83357) ether, has been shown to influence their anticancer potency. nih.gov

The structural framework of isoindoline is also a key component of norcantharimides, which are known to have positive effects on inflammatory conditions, including cancer. nih.govnih.gov This highlights the potential of the isoindoline scaffold in the development of new chemotherapeutic agents.

Table 1: Investigated Anticancer Activity of Isoindoline Derivatives

| Cell Line | Compound Type | Observed Effect | Reference |

| HeLa (Cervical Cancer) | Isoindole-1,3-dione derivatives | Cell-selective activity, antiproliferative properties | nih.gov |

| C6 (Glioma) | Isoindole-1,3-dione derivatives | Higher activity than positive control at certain concentrations | nih.gov |

| A549 (Lung Cancer) | Isoindole-1,3-dione derivative with azide and silyl ether | Higher inhibitory activity than 5-FU | nih.gov |

| Various Cancer Cell Lines | Norcantharimides (containing isoindole skeleton) | Positive effects on inflammatory pathologies including cancers | nih.govnih.gov |

| HT-29 (Colon Cancer) | Isoindoline derivatives | Dose-dependent cytotoxic effect, inhibition of cell growth | nih.gov |

Antimicrobial, Antibacterial, and Antifungal Properties

The isoindoline core is a feature of numerous compounds with significant antimicrobial properties. acs.orgderpharmachemica.comresearchgate.net Derivatives of isoindoline have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal pathogens. acs.orgresearchgate.net

Novel isoindolin-1-one (B1195906) derivatives incorporating a piperidine (B6355638) moiety have demonstrated good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org Some of these compounds also exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). acs.org The mechanism of action for some of these derivatives against Xoo is believed to involve the collapse of the bacterial cell membrane and the disruption of biofilm formation. acs.org

Furthermore, isoindolinones have shown promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli, with the carboxyl functional group appearing to be important for this activity. derpharmachemica.com The antimicrobial potential of isoindoline derivatives extends to antifungal activity as well. acs.orgnih.gov

The broad-spectrum antimicrobial activity of isoindoline derivatives underscores their potential as a foundation for the development of new and more effective drugs to combat various infections, including those caused by resistant bacterial strains. derpharmachemica.comresearchgate.net

Table 2: Antimicrobial Spectrum of Isoindoline Derivatives

| Organism | Compound Type | Observed Activity | Reference |

| Pseudomonas syringae pv. actinidiae (Psa) | Isoindolin-1-one with piperidine | Good antibacterial activity | acs.org |

| Xanthomonas axonopodis pv. citri (Xac) | Isoindolin-1-one with piperidine | Good antibacterial activity | acs.org |

| Xanthomonas oryzae pv. oryzae (Xoo) | Isoindolin-1-one with piperidine | Excellent antibacterial activity | acs.org |

| Bacillus subtilis | Isoindolinones | Promising antibacterial activity | derpharmachemica.com |

| Staphylococcus aureus | Isoindolinones | Promising antibacterial activity | derpharmachemica.com |

| Micrococcus roseus | Isoindolinones | Promising antibacterial activity | derpharmachemica.com |

| Escherichia coli | Isoindolinones | Promising antibacterial activity | derpharmachemica.com |

| Fungal Pathogens | Isoindolin-1-one with piperidine | Antifungal activity | acs.org |

| Candida albicans | Indolone-N-oxides | Antifungal activity | nih.gov |

| Aspergillus niger | Indolone-N-oxides | Antifungal activity | nih.gov |

Antiviral Research and Mechanism of Action

The isoindole framework is a key structural element in a number of compounds that have demonstrated significant antiviral activity. jmchemsci.comresearchgate.net The versatility of the isoindole ring allows for various chemical modifications, such as linkage, fusion, or substitution with other rings or side chains, leading to the development of effective antiviral agents. jmchemsci.comresearchgate.net

The mechanisms by which these isoindole derivatives exert their antiviral effects are varied and can be complex. jmchemsci.comresearchgate.netnih.gov Some compounds may interfere with the early stages of the viral life cycle, such as entry into the host cell. researchgate.net Others may inhibit viral replication by targeting specific viral enzymes. researchgate.netnih.gov For instance, some antiviral drugs work by inhibiting the synthesis of viral nucleic acids. nih.gov

Research on isoquinolone derivatives, which are structurally related to isoindolines, has identified compounds that inhibit the polymerase activity of influenza viruses. nih.gov This highlights a potential mechanism of action for isoindole-based antiviral compounds. The broad-spectrum antiviral activity of some of these compounds suggests they may interfere with host-regulated pathways of virus replication rather than targeting specific viral pathways. nih.gov

The study of structure-activity relationships is crucial in this field to develop potent and safe antiviral agents with improved efficacy and fewer side effects. jmchemsci.com

Anti-inflammatory and Immunomodulatory Effects (e.g., TNFα Reduction)

Isoindoline derivatives have been recognized for their anti-inflammatory and immunomodulatory properties. jmchemsci.comresearchgate.net A notable example is the ability of certain isoindoline-containing compounds to reduce levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. scispace.com

The inhibition of TNF-α is a significant therapeutic strategy for a range of immune-mediated inflammatory diseases. nih.gov By blocking TNF-α, these compounds can interrupt the inflammatory cascade, preventing the production of other pro-inflammatory cytokines like IL-1 and IL-6. nih.gov This can lead to the restoration of cellular homeostasis and the attenuation of inflammatory reactions. nih.gov

The development of phenethylsulfones substituted with a 1-oxoisoindoline or 1,3-dioxoisoindoline has been a focus of research for their TNF-α reducing capabilities. scispace.com These compounds are being investigated for their potential to regulate the generation and/or activity of phosphodiesterase 4 (PDE4) and TNF-α. scispace.com The immunomodulatory effects of isoindoline derivatives also include the regulation of T-cell co-stimulation and the enhancement of Natural Killer (NK) cell activity. mdpi.com

The ability of isoindoline derivatives to modulate the immune response makes them promising candidates for the treatment of chronic inflammatory conditions. researchgate.netnih.gov

Neurological and Psychiatric Disorder Research (e.g., Serotonin (B10506) and Dopamine (B1211576) Modulation)

The isoindoline scaffold is present in compounds with a wide range of biological activities, including effects on the central nervous system. jmchemsci.comresearchgate.net This has led to research into their potential for treating neurological and psychiatric disorders. jmchemsci.commdpi.com

Derivatives of indole (B1671886), a related heterocyclic compound, have been studied for their interaction with serotonin receptors. nih.gov The serotonergic system is a key target in the treatment of various psychiatric conditions. Agonists of the 5-HT2A receptor, for example, are being investigated for their potential therapeutic effects in functional neurological disorders. nih.gov These agents are thought to disrupt hierarchical brain dynamics and modulate networks involved in self-related processing. nih.gov

The biosynthesis of key monoamine neurotransmitters like serotonin and dopamine is a critical area of research for psychiatric diseases. nih.gov Phytochemicals are known to modulate the biosynthesis and function of these neurotransmitters. nih.gov While direct research on 5-Nitroisoindoline hydrochloride's effect on serotonin and dopamine is not extensively documented in the provided results, the broader class of isoindoline and related indole derivatives shows a clear precedent for interaction with these neurotransmitter systems. jmchemsci.comnih.gov The exploration of isoindoline derivatives in this area is a promising avenue for the development of novel treatments for neurological and psychiatric disorders. mdpi.com

Antileishmanial Agents

Nitroaromatic compounds have been a focus of research for the development of new treatments for leishmaniasis, a parasitic disease. nih.gov The investigation of 5-nitroindole-rhodanine conjugates has yielded promising results, with several compounds demonstrating leishmanicidal activity against Leishmania (L.) donovani and L. major strains. nih.gov

One particular 5-nitroindole-rhodanine conjugate was identified as a potential early lead compound, exhibiting nanomolar cidal activity against L. major and greater selectivity than the current drug, amphotericin B. nih.gov This suggests that the 5-nitroindole (B16589) moiety is a valuable component in the design of new antileishmanial agents.

Similarly, 2-benzyl-5-nitroindazolin-3-one derivatives have shown potent and selective in vitro activity against Leishmania amazonensis. nih.govresearchgate.net The nitro group, in this case at the 5-position of the indazole ring, appears to be a key feature for the observed antileishmanial activity. Structure-activity relationship (SAR) studies have indicated that hydrophilic fragments substituted at a specific position on the 2-benzyl-5-nitroindazolin-3-one core can improve the selectivity profile of these compounds. nih.govresearchgate.net

These findings support further investigation into 5-nitro-substituted heterocyclic compounds, including those with an isoindoline core, as potential sources of new and effective treatments for leishmaniasis. nih.govnih.govresearchgate.net

Carbonic Anhydrase Inhibition Studies

The isoindoline scaffold is a subject of significant investigation in the design of carbonic anhydrase inhibitors (CAIs). researchgate.net Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma, epilepsy, and certain cancers. researchgate.net

Researchers have synthesized and evaluated various isoindoline-1,3-dione and isoindolinone derivatives for their potential to inhibit human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II. researchgate.netnih.gov An efficient, one-pot, metal-free method has been developed to create novel isoindolinone derivatives that demonstrate potent inhibitory activity. researchgate.netnih.gov In one study, a series of isoindolinone derivatives (2a-f) were synthesized and showed high affinity for hCA I and hCA II, with inhibitory activities in the low nanomolar range. nih.gov Compounds 2c and 2f from this series exhibited more potent inhibition against both hCA I and hCA II than the standard inhibitor Acetazolamide (AAZ), marking them as promising candidates for further development. nih.gov Another study detailed the synthesis of a 5-Nitro-2-(3-(4-nitrobenzyl)-2,4-dioxoimidazolidin-1-yl)isoindoline-1,3-dione, demonstrating the direct use of the 5-nitroisoindoline core in creating potential CAIs. tandfonline.com

The research also extends to achieving selectivity for specific CA isoforms. A library of isoindoline-1,3-dione-based oximes and sulfonamides was designed to selectively target the tumor-associated hCA IX isoform over the more common hCA I and II isoforms. nih.gov This selectivity is a critical goal in developing anticancer therapies with fewer side effects. nih.gov

| Compound | hCA I Ki (nM) | hCA I IC50 (nM) | hCA II Ki (nM) | hCA II IC50 (nM) |

|---|---|---|---|---|

| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231.0 ± 1.000 |

| 2b | 68.91 ± 13.51 | 65.48 ± 0.692 | 25.85 ± 9.08 | 30.73 ± 0.176 |

| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 9.32 ± 2.35 | 13.02 ± 0.041 |

| 2d | 48.51 ± 8.41 | 44.83 ± 1.001 | 16.59 ± 4.14 | 19.86 ± 0.142 |

| 2e | 60.25 ± 11.25 | 58.21 ± 0.588 | 38.41 ± 10.29 | 41.57 ± 0.335 |

| 2f | 15.24 ± 4.25 | 16.03 ± 0.288 | 10.15 ± 1.51 | 14.28 ± 0.081 |

| AAZ (Standard) | 250.5 ± 65.40 | 301.7 ± 5.210 | 12.10 ± 2.50 | 15.80 ± 0.150 |

Design of Cereblon (CRBN) Effectors

The 5-nitroisoindoline scaffold is a cornerstone in the rational design of ligands for Cereblon (CRBN). nih.govresearchgate.net CRBN is a substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex. nih.gov Small molecules that bind to CRBN, known as CRBN effectors or ligands, can modulate the activity of this complex. This is the foundational mechanism for a class of drugs known as immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933), and for a powerful therapeutic strategy called Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The 5-nitroisoindoline moiety serves as a crucial part of the "warhead" that binds to CRBN, mimicking the action of thalidomide. nih.gov Research has detailed the synthesis of key intermediates like 2-(2,5-Dioxopyrrolidin-3-yl)-5-nitroisoindoline-1,3-dione and 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione, which are synthesized from 4-nitrophthalic anhydride (B1165640). nih.govresearchgate.net These intermediates are then elaborated to create novel CRBN effectors and PROTACs. nih.govnih.gov By designing new CRBN ligands based on the isoindolinone core, researchers aim to create more selective degraders that can target specific proteins without affecting known neosubstrates of traditional IMiDs, thereby potentially expanding the utility and safety of targeted protein degradation. nih.gov

Development of Novel Therapeutic Agents

The application of this compound as a precursor extends directly to the development of novel therapeutic agents for a range of diseases. Its utility in creating potent and selective carbonic anhydrase inhibitors is being explored for glaucoma and as anticancer agents, particularly by targeting the tumor-associated CA IX isoform. nih.govnih.gov

Furthermore, its central role in synthesizing CRBN effectors places it at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. nih.gov TPD offers a pathway to address disease-causing proteins that have been considered "undruggable" by conventional inhibitor drugs. nih.gov By enabling the creation of PROTACs, the 5-nitroisoindoline scaffold facilitates the destruction of specific proteins involved in cancer and other pathologies. nih.govnih.gov For example, potent BRD4 degraders, which target a protein implicated in cancer, have been successfully developed using novel CRBN ligands derived from isoindolinone scaffolds. nih.gov This strategy represents a significant shift from mere inhibition to the complete removal of pathogenic proteins from the cellular environment.

Materials Science and Advanced Materials Research

The isoindoline core and its derivatives, such as isoindigo, are recognized as versatile and powerful electron-deficient building blocks for creating high-performance organic electronic materials. acs.org The high-yielding and scalable synthesis of these compounds has spurred rapid development in the field. acs.org These materials are designed based on a "push-pull" architecture, where an electron-deficient (acceptor) unit like isoindigo is connected to an electron-rich (donor) unit via a π-conjugated system. mdpi.com This design allows for precise tuning of the material's electronic and optical properties.

Optical and Electronic Properties of Isoindoline Derivatives

Isoindoline derivatives possess delocalized π-electron systems, which make them excellent candidates for materials with nonlinear optical (NLO) properties. acgpubs.org Such materials are valuable in applications like telecommunications and high-density optical data storage. acgpubs.org The electronic properties of these molecules, particularly their frontier molecular orbital energies (HOMO and LUMO), can be finely tuned. acs.org The HOMO-LUMO energy gap determines the material's absorption spectrum and its behavior as a semiconductor. acs.orgacgpubs.org Studies on isoindole-1,3-dione compounds have calculated optical parameters such as the absorbance band edge and optical band gap, revealing that many of these materials behave as insulators or dielectrics. acgpubs.org